molecular formula C20H20N2O3 B5731511 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B5731511
M. Wt: 336.4 g/mol
InChI Key: HYCJHBQAOGFFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide, also known as FMIA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is not yet fully understood. However, it is believed to act as a ROS-sensitive fluorescent probe by undergoing a reaction with ROS, resulting in a change in its fluorescence properties. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects:
2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide has been shown to have low toxicity in vitro and in vivo studies. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide has also been demonstrated to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is its high sensitivity and selectivity for detecting ROS. It also has low toxicity, making it suitable for use in biological systems. However, one limitation of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide research. One area of interest is the development of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide-based probes for in vivo imaging of ROS in animal models. Another potential application is the use of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. Further studies are needed to fully understand the mechanism of action of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide is a chemical compound that has shown promising results as a fluorescent probe for detecting ROS in biological systems. It has also demonstrated anti-inflammatory and anti-tumor activities. The synthesis method of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves the reaction of 3-formyl-2-methylindole with 2-methoxy-5-methylphenylacetic acid in the presence of a coupling agent and a catalyst. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide has low toxicity and has potential applications in various fields of scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide involves the reaction of 3-formyl-2-methylindole with 2-methoxy-5-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography, yielding 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide in high purity.

Scientific Research Applications

2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide has been studied for its potential applications in various fields of scientific research. It has shown promising results as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. 2-(3-formyl-2-methyl-1H-indol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide has also been investigated for its anti-inflammatory and anti-tumor activities.

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-8-9-19(25-3)17(10-13)21-20(24)11-22-14(2)16(12-23)15-6-4-5-7-18(15)22/h4-10,12H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCJHBQAOGFFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-2-methylindol-1-yl)-N-(2-methoxy-5-methylphenyl)acetamide

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